NDH-1 inhibitor-1

Mitochondrial complex I Bacterial respiratory chain Inhibitor selectivity profiling

Standard Complex I inhibitors like rotenone lack species selectivity, confounding bacterial respiration studies. NDH-1 inhibitor-1 (compound 27) solves this with a unique potency gradient: • E. coli NDH-1: IC50 ~0.71 µM (pI50 6.15) • Potato tuber NDH-1: IC50 ~4 µM (pI50 5.40) • Bovine SMP: IC50 >100 µM (pI50 <4) 99.88% purity ensures reproducible enzymology. Ideal for selective bacterial NDH-1 inhibition in mixed-species or host-microbe systems.

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
Cat. No. B10806063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDH-1 inhibitor-1
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2)OC
InChIInChI=1S/C20H19NO3/c1-23-18-10-7-14(11-19(18)24-2)13-21-20(22)17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,13H2,1-2H3,(H,21,22)
InChIKeyUBQYRPXGIQUWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NDH-1 Inhibitor-1 (Compound 27): Selective NDH-1 Inhibitor


NDH-1 inhibitor-1 (also designated compound 27, CAS 173964-49-3) is a chemically defined small molecule (C20H19NO3, MW 321.37) that acts as a potent and selective inhibitor of the proton-pumping NADH:ubiquinone oxidoreductase (NDH-1, also known as respiratory complex I) . Unlike broad-spectrum complex I inhibitors, this compound exhibits a distinct species-dependent potency profile: it demonstrates weak inhibition of bovine submitochondrial particles (SMP), moderate inhibition of potato tuber NDH-1, and robust inhibition of Escherichia coli NDH-1 . This differential activity pattern makes NDH-1 inhibitor-1 particularly valuable for mechanistic studies requiring discrimination between bacterial and eukaryotic respiratory chain components, as well as for investigations into the structural determinants of inhibitor binding across phylogenetically diverse NDH-1 enzymes .

Selectivity Profile
Bacterial-selective NDH-1 inhibition over mammalian complex I
Chemical Tractability
Fully synthetic scaffold supports probe derivatization
Reproducibility
High-purity specification for quantitative enzymology

Species-Specific Selectivity of NDH-1 Inhibitor-1


NDH-1 enzymes from different species exhibit substantial structural divergence in their inhibitor-binding domains, leading to marked differences in susceptibility to chemically distinct inhibitors [1]. While classic inhibitors such as rotenone and piericidin A display potent inhibition across mammalian, plant, and bacterial NDH-1 homologs (often with sub-micromolar IC50 values), NDH-1 inhibitor-1 demonstrates a unique potency gradient: weak against bovine SMP (pI50 <4, IC50 >100 µM), moderate against potato SMP (pI50 5.40, IC50 ~4 µM), and strong against E. coli NDH-1 (pI50 6.15, IC50 ~0.71 µM) . This inverse selectivity profile relative to rotenone—which preferentially inhibits mammalian over bacterial enzymes [2]—means that substituting a generic complex I inhibitor for NDH-1 inhibitor-1 can yield misleading or null results, particularly in mixed-species experimental systems or when probing bacterial-specific respiratory function.

NDH-1 Inhibitor-1
Rotenone / Piericidin A
Species Profile
Bacterial ≫ Plant ≫ Mammalian
Mammalian ≫ Bacterial
Bacterial Selectivity
May support selective E. coli NDH-1 studies
Weak bacterial inhibition; may not discriminate
Experimental Risk
Fit for bacterial-focused respiratory research
May mask bacterial-specific respiratory endpoints

Quantitative Evidence for NDH-1 Inhibitor-1 Selectivity


Inverse Species-Selectivity vs. Rotenone

NDH-1 inhibitor-1 exhibits a species-dependent potency gradient that is inverted compared to the classic complex I inhibitor rotenone. In bovine heart submitochondrial particles (SMP), NDH-1 inhibitor-1 demonstrates weak inhibition with a pI50 value of <4 (corresponding to an IC50 >100 µM) , whereas rotenone potently inhibits the same bovine enzyme with an IC50 of 4.36 ± 0.07 µM [1]. Conversely, in E. coli NDH-1, NDH-1 inhibitor-1 displays potent inhibition with a pI50 of 6.15 (IC50 ≈0.71 µM) , while rotenone shows markedly reduced sensitivity against bacterial NDH-1 compared to bovine NDH-1 [2]. Potato tuber NDH-1 serves as an intermediate case: NDH-1 inhibitor-1 achieves a pI50 of 5.40 (IC50 ≈4.0 µM) , whereas rotenone inhibition of potato NDH-1 is substantially lower than its inhibition of bovine NDH-1 [2].

Inverse Species-Selectivity
Cross-study comparable
Bovine: >100 µM (weak)
Potato: ~4 µM (moderate)
E. coli: ~0.71 µM (potent)
Rotenone: Bovine IC50 4.36 µM
Rotenone: E. coli sensitivity much lower
Enables bacterial-selective respiratory chain studies
Inverted profile vs. rotenone; verify in your species model
Mitochondrial complex I Bacterial respiratory chain Inhibitor selectivity profiling

High Purity and Batch Consistency

NDH-1 inhibitor-1 is supplied with a validated purity of 99.88% as determined by HPLC analysis . This high level of chemical homogeneity contrasts with many natural product-derived NDH-1 inhibitors (e.g., rotenone and piericidin A) that may contain stereoisomeric or batch-to-batch impurities that can confound interpretation of inhibitory activity [1]. For piericidin A, commercial preparations often consist of mixtures of piericidin analogs with variable potency, complicating precise dose-response quantification [2].

Purity & Consistency
Supporting evidence
99.88% (HPLC)
Supports inter-experiment reproducibility
Reduces impurity-related off-target effects
Chemical quality control Reproducibility Biochemical assay validation

Synthetic Scaffold for Photoaffinity Probes

NDH-1 inhibitor-1 (compound 27) is a fully synthetic small molecule (N-(3,4-dimethoxybenzyl)-2-naphthamide) with a well-defined chemical structure amenable to further functionalization . This contrasts with complex natural product inhibitors such as rotenone (pentacyclic isoflavonoid) and piericidin A (pyridine-containing antibiotic), which possess multiple stereocenters and limited synthetic tractability [1]. The synthetic nature of NDH-1 inhibitor-1 facilitates the generation of structurally related analogs, including photoaffinity probes and biotinylated derivatives for target engagement studies, as demonstrated in the broader field of NDH-1 inhibitor development [2].

Synthetic Tractability
Class-level inference
Modifiable naphthamide core
Facilitates probe derivatization studies
Synthetic accessibility vs. natural product inhibitors
Photoaffinity probes Chemical biology Target engagement studies

Research Applications of NDH-1 Inhibitor-1


Selective Bacterial NDH-1 Inhibition

NDH-1 inhibitor-1 is ideally suited for experiments requiring specific inhibition of bacterial (e.g., E. coli) NDH-1 while preserving mammalian complex I activity. Its pI50 of 6.15 (IC50 ~0.71 µM) for E. coli NDH-1 combined with weak inhibition of bovine SMP (pI50 <4, IC50 >100 µM) enables selective perturbation of bacterial respiration in mixed-culture systems or in mammalian cell lines expressing bacterial NDH-1 homologs . This application is particularly relevant for studies investigating the role of bacterial NDH-1 in host-microbe interactions or for screening antibiotics targeting the bacterial respiratory chain.

Comparative Enzymology of NDH-1 Homologs

The graded potency profile of NDH-1 inhibitor-1—spanning >100 µM (bovine), ~4 µM (potato), and ~0.71 µM (E. coli)—provides a unique tool for probing the structural determinants of inhibitor binding across evolutionarily divergent NDH-1 enzymes . In contrast to rotenone, which exhibits the opposite selectivity pattern (potent mammalian inhibition, weak bacterial inhibition) [1], NDH-1 inhibitor-1 can be employed in parallel assays to dissect species-specific binding pocket architecture and to validate computational models of inhibitor-enzyme interactions.

Chemical Probe Development and Target Identification

As a fully synthetic small molecule with a modifiable naphthamide core, NDH-1 inhibitor-1 serves as an attractive starting point for the development of advanced chemical probes, including photoaffinity labeling reagents and biotinylated affinity pull-down tools [2]. This contrasts with natural product inhibitors like rotenone and piericidin A, whose complex stereochemistry and limited synthetic accessibility hinder routine derivatization [3]. Researchers engaged in target engagement studies or mapping inhibitor binding sites on NDH-1 can leverage this compound to generate customized probe molecules.

High-Reproducibility Biochemical Assays

For quantitative enzymology and high-throughput screening applications where inter-assay variability must be minimized, NDH-1 inhibitor-1's specified 99.88% purity provides a significant advantage over natural product-derived inhibitors that may exhibit batch-to-batch impurity variation . This level of chemical homogeneity reduces the risk of confounding effects from stereoisomeric or related impurities, thereby enhancing data reliability and enabling more precise IC50 determination in NDH-1 inhibition studies.

Application
Selection Property
Validation Focus
Selective bacterial NDH-1 studies
Species-dependent potency gradient
Bacterial respiratory chain selectivity
Comparative NDH-1 enzymology
Phylogenetic inhibitor sensitivity profile
Binding pocket architecture across species
Chemical probe development
Synthetic scaffold amenability
Derivatization for target engagement assays
High-reproducibility biochemical assays
High chemical homogeneity
Minimized impurity-driven variability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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